molecular formula C14H12BFO4 B6336943 N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID CAS No. 2096336-07-9

N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID

Cat. No.: B6336943
CAS No.: 2096336-07-9
M. Wt: 274.05 g/mol
InChI Key: DOERPIDBVIPDOC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID typically involves the following steps:

    Protection of the Amino Group: The amino group of 4-amino-2-fluorophenylboronic acid is protected using benzyloxycarbonyl chloride (CBZ-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Industrial methods may also include continuous flow synthesis and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The CBZ protecting group can be removed through hydrogenation or other reduction methods.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Boronic esters or anhydrides.

    Reduction: 4-amino-2-fluorophenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Industry: The compound is utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

    4-AMINO-2-FLUOROPHENYLBORONIC ACID: Lacks the CBZ protecting group, making it less stable and selective.

    N-CBZ-4-AMINO-2-CHLOROPHENYLBORONIC ACID: Contains a chlorine atom instead of fluorine, resulting in different reactivity and binding properties.

    N-CBZ-4-AMINO-2-METHYLPHENYLBORONIC ACID: Contains a methyl group, affecting its steric and electronic properties.

Uniqueness: N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID is unique due to the presence of both the CBZ protecting group and the fluorine atom. This combination provides enhanced stability, selectivity, and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-fluoro-4-phenylmethoxycarbonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BFO4/c16-13-8-11(6-7-12(13)15(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOERPIDBVIPDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857188
Record name {4-[(Benzyloxy)carbonyl]-2-fluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874290-59-2
Record name {4-[(Benzyloxy)carbonyl]-2-fluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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